Increased Lipophilicity (ΔlogP = 0.31) Relative to Unsubstituted Benzylpyridin-4-ylmethylamine
The ortho-methyl substitution on the benzyl ring of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine increases its predicted logP by 0.31 units compared to the unsubstituted analog, benzylpyridin-4-ylmethylamine , . This higher lipophilicity suggests enhanced passive membrane permeability, a crucial factor for compounds intended for intracellular or CNS targets.
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.07 |
| Comparator Or Baseline | Benzylpyridin-4-ylmethylamine (CAS 73325-67-4): logP = 2.76 |
| Quantified Difference | ΔlogP = 0.31 (Target is 0.31 units more lipophilic) |
| Conditions | Predicted by ChemSrc / Chem960 database calculation methods |
Why This Matters
The 0.31 logP difference can translate to a significant change in membrane permeability and volume of distribution, making the target compound a more suitable choice for cellular or in vivo studies requiring enhanced lipophilicity.
